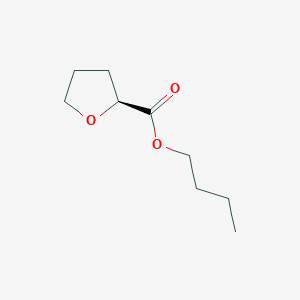

Butyl (2S)-oxolane-2-carboxylate

説明

Butyl (2S)-oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of a butyl ester group attached to the (2S)-oxolane-2-carboxylate moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Butyl (2S)-oxolane-2-carboxylate typically involves the esterification of (2S)-oxolane-2-carboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactors, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

化学反応の分析

Types of Reactions: Butyl (2S)-oxolane-2-carboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield (2S)-oxolane-2-carboxylic acid and butanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Hydrolysis: (2S)-oxolane-2-carboxylic acid and butanol.

Reduction: (2S)-oxolane-2-methanol.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of butyl (2S)-oxolane-2-carboxylate derivatives in synthesizing biologically active compounds. For instance, the compound has been utilized in the synthesis of 3-arylphthalide derivatives, which exhibit promising anticancer activity. The Wittig rearrangement method has been particularly effective in this context, allowing for the generation of various isoindolinone structures that serve as precursors for anticancer agents .

Case Study: Synthesis of Anticancer Compounds

A notable study demonstrated the synthesis of two 3-aryl-3-benzyloxyisoindolinone anticancer agents using this compound as a key intermediate. The process involved cyclization reactions that were facilitated by p-toluenesulfonic acid, leading to compounds with significant anticancer properties .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including esterification and acylation processes.

Esterification Reactions

The compound has been effectively used in selective esterification reactions, where it reacts with different alcohols to form esters with specific functionalities. This property is particularly useful in the development of fragrance compounds and other aromatic substances .

Data Table: Esterification Examples

| Alcohol Used | Product Generated | Reaction Conditions |

|---|---|---|

| Methanol | Butyl methoxycarboxylate | Anhydrous toluene, reflux |

| Ethanol | Butyl ethoxycarboxylate | Anhydrous conditions |

| Isopropanol | Butyl isopropoxycarboxylate | Low temperature |

Fragrance Formulation

This compound derivatives have been explored for their potential use as fragrance components. The compound's pleasant odor profile makes it suitable for incorporation into various perfumes and scented products.

Patent Insights

Several patents have outlined the utility of tetrahydrofuran derivatives, including this compound, as fragrance ingredients. These formulations leverage the compound's chemical properties to enhance scent profiles while maintaining stability and compatibility with other components .

作用機序

The mechanism of action of Butyl (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active (2S)-oxolane-2-carboxylic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

- tert-Butyl (2S)-oxolane-2-carboxylate

- Dimethyl sulfoxide

- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate

Comparison: Butyl (2S)-oxolane-2-carboxylate is unique due to its specific ester group and the (2S)-oxolane-2-carboxylate moietyFor example, tert-Butyl (2S)-oxolane-2-carboxylate has a bulkier tert-butyl group, which can influence its reactivity and steric properties .

生物活性

Butyl (2S)-oxolane-2-carboxylate is a chiral compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered oxolane ring with a carboxylate functional group. Its stereochemistry plays a crucial role in its interaction with biological targets. The compound's molecular formula is , and it possesses properties that allow it to engage effectively with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific interactions at their active sites. The stereochemistry of the compound enables it to fit into binding pockets, influencing biochemical pathways either by inhibition or activation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with receptors, altering their activity and thereby affecting cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications on the oxolane ring and the carboxylate group can significantly enhance its efficacy.

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Alkyl Chain Length | Increased solubility | |

| Substituents on Oxolane | Enhanced enzyme inhibition | |

| Carboxylate Group Changes | Altered receptor binding |

Case Studies

- Anticancer Activity : In a study focusing on the anticancer properties of oxolane derivatives, this compound was evaluated against HeLa cells. Results indicated significant cytotoxic effects, suggesting its potential as a therapeutic agent for cervical cancer treatment .

- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of this compound in animal models. Administration resulted in reduced inflammation markers, indicating its potential use in treating inflammatory diseases .

- Fungal Inhibition : Research has demonstrated that this compound exhibits antifungal activity against various pathogens, making it a candidate for agricultural applications as a natural fungicide .

特性

IUPAC Name |

butyl (2S)-oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISPCZJMPXQANI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H]1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460815 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178461-69-3 | |

| Record name | CTK4D6792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。